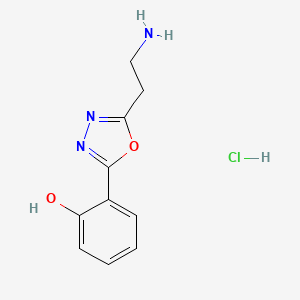

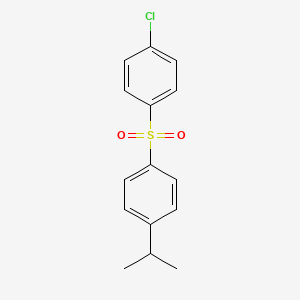

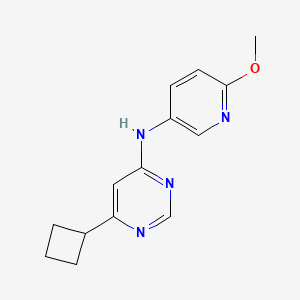

2-chloro-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-chloro-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential biological activities, which include anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is described in the first paper, where novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety and the trifluoromethyl group.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of related compounds, highlighting the importance of conformational differences in determining biological activity . The crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences between two compounds, which were not driven by steric effects within the molecular arrangements. This suggests that the molecular structure and conformation of the compound could also play a crucial role in its biological activity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide information on the reactivity of similar sulfonamide derivatives. For instance, the first paper mentions that the synthesized compounds induced caspase activity in various cancer cell lines, suggesting that these compounds can participate in biochemical pathways leading to apoptosis . This implies that the compound may also engage in chemical reactions relevant to its anticancer activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the papers do discuss properties of related compounds, such as metabolic stability, which was found to be increased by the presence of certain substituents in the benzenesulfonamide derivatives . This information could be extrapolated to suggest that the physical and chemical properties of the compound , such as solubility, stability, and reactivity, would be influenced by its specific substituents and molecular structure.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O3S/c1-25-17(26)9-8-14(23-25)12-4-2-3-5-15(12)24-29(27,28)16-10-11(18(20,21)22)6-7-13(16)19/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPTFLIWNLUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2542181.png)

![N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2542182.png)